N,N-Diisopropylethylamine

Descripción

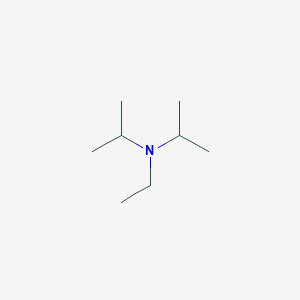

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

N-ethyl-N-propan-2-ylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19N/c1-6-9(7(2)3)8(4)5/h7-8H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGFZNNIVVJXRND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8064561 | |

| Record name | 2-Propanamine, N-ethyl-N-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8064561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | 2-Propanamine, N-ethyl-N-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-Diisopropylethylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15781 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

12.0 [mmHg] | |

| Record name | N,N-Diisopropylethylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15781 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7087-68-5 | |

| Record name | Diisopropylethylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7087-68-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Diisopropylethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007087685 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyldiisopropylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147491 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propanamine, N-ethyl-N-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propanamine, N-ethyl-N-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8064561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyldiisopropylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.629 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-DIISOPROPYLETHYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5SIQ15721L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for N,n Diisopropylethylamine

Established Industrial and Laboratory Preparation Routes for N,N-Diisopropylethylamine

Traditional methods for preparing this compound have been well-established for both industrial and laboratory-scale synthesis. These routes typically involve the N-alkylation of diisopropylamine (B44863).

The direct alkylation of diisopropylamine with an ethyl halide, such as ethyl chloride, represents a common pathway to this compound. This reaction is typically performed under pressure to maintain the gaseous ethyl chloride in the liquid phase, thereby facilitating the reaction.

One patented method describes the reaction of diisopropylamine and ethyl chloride in an autoclave using a mixed catalyst system. google.com The reaction conditions are set at a temperature range of 130 to 230°C and a pressure of 0.8 to 2.5 MPa. google.compatsnap.com This process can achieve yields of approximately 95%. google.com However, this method generates hydrogen halide as a byproduct, which can be corrosive to equipment, and the formation of salts requires specific handling and separation procedures. google.com The reaction proceeds as follows:

(CH₃)₂CH-NH-CH(CH₃)₂ + CH₃CH₂Cl → (CH₃)₂CH-N(CH₂CH₃)-CH(CH₃)₂ + HCl

In some variations, catalysts like sodium iodide are used to promote the reaction, which can be run at temperatures around 150°C and a pressure of 1.0 MPa for several hours. patsnap.com Subsequent workup involves neutralization with a strong base, such as sodium hydroxide (B78521), to liberate the free amine, followed by distillation to obtain the purified product. google.compatsnap.com

The reaction of diisopropylamine with diethyl sulfate (B86663) is a traditional and widely cited method for the preparation of this compound. wikipedia.orgchemicalbook.comwikipedia.orgguidechem.comwikiwand.com This route is often favored for its relatively simple procedure and high yields, which can reach 90-99.8%. google.comgoogle.com

The general reaction is:

(CH₃)₂CH-NH-CH(CH₃)₂ + (CH₃CH₂)₂SO₄ → (CH₃)₂CH-N(CH₂CH₃)-CH(CH₃)₂ + CH₃CH₂OSO₃H

The reaction involves the ethylation of the secondary amine by diethyl sulfate. A subsequent workup with a base is required to neutralize the acidic byproducts and isolate the desired tertiary amine. While effective, a significant drawback of this method is the high toxicity and carcinogenic nature of diethyl sulfate, which poses serious environmental and handling concerns. google.com A continuous production method has been developed using a tubular reactor with a molar ratio of diisopropylamine to diethyl sulfate of 1.2–1.5:1.0, at a temperature of 100–130°C and pressure of 0–0.6 MPa, aiming to improve efficiency and control over this potentially hazardous reaction. google.com

Advanced and Optimized Synthetic Strategies for this compound

Research has focused on developing more efficient, safer, and cost-effective methods for DIPEA synthesis, moving beyond the traditional routes. These advanced strategies include novel catalytic systems and alternative reaction pathways.

An efficient, magnesium-promoted synthesis of DIPEA catalyzed by zinc chloride (ZnCl₂) has been developed and studied both experimentally and computationally. nih.govacs.org This method involves the reaction of diisopropylamine with chloroethane (B1197429) in the presence of a Mg/ZnCl₂ combination. nih.govacs.orgacs.org The reaction is typically carried out in an autoclave under a nitrogen atmosphere. nih.govacs.org

Studies have shown that while ZnCl₂ is the actual catalyst, magnesium significantly promotes the reaction, leading to higher yields. nih.govacs.org The combination of Mg/ZnCl₂ as the catalyst resulted in a yield of up to 82.4%. acs.org Computational studies suggest the C–N coupling process proceeds via an ethylium-transfer mode. nih.govacs.org The promoting effect of magnesium is attributed to favorable electronic interactions within the transition state, rather than a Grignard reaction pathway. acs.orgnih.gov

The table below summarizes the effect of different catalysts on the yield of this compound in the reaction between diisopropylamine and chloroethane, based on experimental data. acs.org

| Catalyst | Yield (%) |

|---|---|

| MgCl₂ | 42.5 |

| FeCl₃ | 40.8 |

| Fe/ZnCl₂ | No further enhancement |

| Mg/ZnCl₂ | 82.4 |

| Zn/MgCl₂ | 67.7 |

Reductive amination offers an alternative route to this compound, avoiding the use of highly toxic or high-pressure reagents. researchgate.net A common approach involves using paraldehyde (B1678423), a trimer of acetaldehyde (B116499), as the acetaldehyde source. google.comchemicalbook.com

The process generally involves two main steps:

Depolymerization: Paraldehyde is first treated with an acidic catalyst, such as concentrated hydrochloric acid or sulfuric acid, in a solvent like methanol (B129727) at room temperature (22-28°C) to generate acetaldehyde in situ. google.comchemicalbook.compatsnap.com

Reductive Alkylation: Diisopropylamine is then added to the reaction mixture along with a metal hydride reducing agent, such as sodium borohydride (B1222165) or sodium cyanoborohydride. google.compatsnap.com The diisopropylamine reacts with the acetaldehyde to form an intermediate which is then reduced by the hydride to yield this compound.

This method is praised for its simple procedure, use of readily available raw materials, high yields (which can reach up to 96.5%), and reduced waste discharge. google.com The reaction is typically completed by removing the solvent, adjusting the pH to 13 with a strong base, and purifying the product via distillation. google.comchemicalbook.compatsnap.com

The table below outlines various examples from a patented method, showcasing the high yields achievable with different metal hydrides and acidic catalysts. google.com

| Reducing Agent | Acidic Catalyst | Yield (%) |

|---|---|---|

| Sodium Cyanoborohydride | Concentrated Hydrochloric Acid | 96.5 |

| Sodium Borohydride | Concentrated Hydrochloric Acid | 93.0 |

| Sodium Triacetoxyborohydride | Concentrated Hydrochloric Acid | 92.1 |

| Sodium Cyanoborohydride | Sulfuric Acid | 92.4 |

Another variation of reductive amination involves the direct reaction of diisopropylamine and acetaldehyde with hydrogen gas in the presence of a noble metal catalyst, such as palladium on carbon (Pd/C). google.comgoogle.com

Process Optimization and Scalability Studies in this compound Production

For any industrially significant chemical, process optimization and scalability are critical considerations. In the synthesis of this compound, efforts have been made to transition from batch processes to more efficient continuous operations and to refine reaction conditions for optimal output and safety.

One example of process optimization is the development of a continuous production method for the reaction between diisopropylamine and diethyl sulfate using a tubular reactor. google.com This approach allows for better control of reaction parameters like temperature and pressure, potentially improving safety and product consistency compared to traditional batch methods. google.com

For metal-catalyzed routes, optimization studies focus on determining the ideal catalyst composition and reaction conditions. For the Mg/ZnCl₂-catalyzed synthesis, experiments revealed that an optimal molar ratio of Mg to Zn was 1:1, and a reaction temperature of 175°C provided the best yields. nih.govacs.org Lowering the temperature or altering the catalyst ratio led to a significant reduction in product yield. acs.org

In the context of reductive amination, optimization involves the careful control of molar ratios between the reactants. Patented procedures specify an optimal molar ratio of diisopropylamine to paraldehyde of 1:0.34–0.4 and a diisopropylamine to metal hydride ratio of 1:1–1.2. chemicalbook.compatsnap.com Such systematic investigations, sometimes employing Design of Experiments (DoE) methodologies, are crucial for identifying the most efficient and economical parameters for large-scale production. nih.gov These optimization studies aim to maximize yield and purity while minimizing costs, reaction time, and waste generation, making the synthesis more viable for industrial application.

Design of Experiments (DoE) for Enhanced this compound-Mediated Synthesis (e.g., N,N,N-Trimethyl Chitosan)

Design of Experiments (DoE) is a powerful statistical tool used to systematically determine the relationship between various factors affecting a process and its outcomes. In the context of chemical synthesis, DoE facilitates the rapid optimization of reaction conditions, leading to improved yields, reduced side products, and enhanced efficiency. The synthesis of N,N,N-Trimethyl Chitosan (B1678972) (TMC), a chitosan derivative with improved aqueous solubility, serves as a prime example of how DoE can be applied to a DIPEA-mediated reaction. nih.govresearchgate.net

A significant challenge in the synthesis of TMC is managing the high viscosity of the reaction mixture and achieving a high degree of trimethylation (DTM) without significant O-methylation. nih.govopinvisindi.is Researchers have employed DoE to optimize the synthesis of TMC using DIPEA as a non-nucleophilic base. nih.gov

In one such study, a full factorial design (3²) was implemented to investigate the effects of key variables on the synthesis. nih.gov The primary objective was to develop a scalable method that could control viscosity and minimize the use of excess reagents. nih.govopinvisindi.is The use of DIPEA was identified as a promising initial finding, particularly when paired with dimethylformamide (DMF) as the solvent. nih.gov

The DoE model focused on two critical factors: the amount of methyl iodide (MeI) as the alkylating agent and the base addition technique. The study revealed that a diluted reaction medium was highly effective in preventing viscosity issues, leading to a 16-fold decrease in the viscosity of the reaction mixture. nih.gov Both the concentration of MeI and the addition of DIPEA were found to be significant factors influencing the degree of trimethylation, with both demonstrating quadratic effects. nih.gov

The statistical validity of the DoE model was robust, showing a high correlation coefficient (R² = 0.97), strong predictive power (Q² = 0.87), good model validity (0.84), and excellent reproducibility (0.96). nih.gov This systematic approach allowed for the development of an efficient and scalable "one-pot" synthesis for TMC with a high degree of N-trimethylation and without O-methylation side products. nih.govopinvisindi.is

Table 1: DoE Optimization of N,N,N-Trimethyl Chitosan (TMC) Synthesis Using DIPEA

| Parameter/Factor | Description | Finding/Result | Citation |

|---|---|---|---|

| Experimental Design | Full Factorial Design (3²) | Used to systematically study the effects of multiple variables. | nih.gov |

| Base | This compound (DIPEA) | Identified as a highly effective non-nucleophilic base for the reaction. | nih.gov |

| Solvent | Dimethylformamide (DMF) | Used as the solvent system in combination with DIPEA. | nih.gov |

| Key Factors Studied | Methyl Iodide (MeI) concentration and Base (DIPEA) addition | Both factors showed significant quadratic effects on the degree of trimethylation. | nih.gov |

| Optimized Condition | Diluted reaction medium | Resulted in a 16-fold decrease in viscosity (down to 5.9 cP), crucial for scalability. | nih.gov |

| Achieved Outcome | Degree of Trimethylation (DTM) | Up to 68% DTM was achieved. | nih.gov |

| Model Significance | Statistical Validation | R² = 0.97, Q² = 0.87, Model Validity = 0.84, Reproducibility = 0.96. | nih.gov |

Practical Considerations for Industrial Scale Synthesis of this compound

The industrial production of this compound requires methods that are not only high-yielding but also cost-effective, safe, and environmentally conscious. Several synthetic routes are employed for its large-scale manufacture, each with distinct practical considerations.

One of the most traditional methods involves the alkylation of diisopropylamine with diethyl sulfate. wikipedia.org While effective, the use of diethyl sulfate, a potent alkylating agent, requires careful handling due to its toxicity and carcinogenic properties. Purification is typically achieved through distillation from potassium hydroxide (KOH) or calcium hydride to remove impurities. wikipedia.orgchemicalbook.com

A more recent and widely patented method for large-scale production involves the reaction of diisopropylamine with ethyl chloride in a high-pressure autoclave. patsnap.comgoogle.com This process utilizes a catalyst, often a mixed iodide type (MIX type), to facilitate the reaction. patsnap.com Key practical considerations for this method include precise control over temperature and pressure to ensure optimal conversion and safety. The reaction is typically run at temperatures between 130-230°C and pressures of 0.8-2.5 MPa. patsnap.comgoogle.com The workup procedure is a critical step for isolating a pure product; it involves adding a strong base, such as sodium hydroxide, to the reaction mixture to achieve a pH of 12.5-13.5, followed by liquid-liquid separation and subsequent rectification (distillation). patsnap.comgoogle.com This method is noted for its simple process, high yields (often exceeding 90%), and relatively low cost. google.com

Another described synthesis route uses paraldehyde as a source for the ethyl group, which reacts with diisopropylamine in the presence of a metal hydride reducing agent. chemicalbook.com This method operates under normal pressure and moderate temperatures (22-28°C). chemicalbook.com

For all industrial-scale syntheses, factors such as reagent cost, atom economy, process safety (e.g., managing high-pressure reactions), and waste disposal are paramount. researchgate.net The choice of raw materials, such as ethyl chloride versus diethyl sulfate, has significant implications for both cost and safety protocols. wikipedia.orgpatsnap.com Furthermore, efficient purification steps are essential to achieve the high purity (>99.5%) required for its use in sensitive applications like pharmaceutical synthesis. google.com

Table 2: Comparison of Industrial Synthesis Methods for this compound

| Parameter | Method 1: Alkylation with Ethyl Chloride | Method 2: Alkylation with Diethyl Sulfate | Method 3: Reductive Amination with Paraldehyde |

|---|---|---|---|

| Reactants | Diisopropylamine, Ethyl Chloride | Diisopropylamine, Diethyl Sulfate | Diisopropylamine, Paraldehyde, Metal Hydride |

| Catalyst/Conditions | MIX type catalyst; 130-230°C; 0.8-2.5 MPa | Typically no catalyst mentioned; reaction conditions vary | Acidic catalyst; 22-28°C; Normal Pressure |

| Purification | Basification (pH 12.5-13.5) followed by rectification | Distillation from KOH or CaH₂ | Reduced pressure solvent removal, basification (pH 13), distillation |

| Reported Yield | High (e.g., 91.7% - 92.6%) | Not specified in abstracts | Not specified in abstracts |

| Key Considerations | Requires high-pressure equipment; process control is critical. | Handling of toxic and carcinogenic diethyl sulfate. | Use of metal hydride reducing agents. |

| Citations | patsnap.comgoogle.com | wikipedia.orgchemicalbook.com | chemicalbook.com |

Table of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | DIPEA, DIEA, Hünig's Base |

| N,N,N-Trimethyl Chitosan | TMC |

| Dimethylformamide | DMF |

| Methyl Iodide | MeI |

| Potassium Hydroxide | KOH |

| Sodium Hydroxide | NaOH |

| Diethyl Sulfate | |

| Calcium Hydride | CaH₂ |

Mechanistic Investigations of N,n Diisopropylethylamine in Chemical Reactions

The Role of N,N-Diisopropylethylamine as a Sterically Hindered Proton Scavenger

The primary and most frequent application of this compound in organic chemistry is as a sterically hindered proton scavenger. wikipedia.orgchemicalbook.com In numerous reactions that generate acidic byproducts, the presence of a base is essential to neutralize the acid and drive the reaction to completion. However, many conventional amine bases are also nucleophilic and can compete with the desired nucleophile, leading to the formation of unwanted side products.

DIPEA circumvents this issue due to its pronounced steric hindrance. wikipedia.org The bulky isopropyl groups effectively form a protective shield around the nitrogen atom, making it a poor nucleophile. chemicalbook.com Consequently, DIPEA readily accepts a proton, but it does not readily engage in nucleophilic substitution or addition reactions. wikipedia.org This combination of high basicity and low nucleophilicity makes it an invaluable tool in a wide array of reactions, including peptide couplings, alkylations, and protecting group chemistry, where the clean and efficient scavenging of protons is paramount. chemicalbook.comchemicalbook.com

Table 1: Comparison of Basicity and Nucleophilicity of Common Amine Bases

| Amine | pKa of Conjugate Acid (in DMSO) | Nucleophilicity | Key Feature |

|---|---|---|---|

| This compound (DIPEA) | 9.0 | Poor | Sterically hindered, non-nucleophilic base. chemicalbook.com |

| Triethylamine (TEA) | 8.5 | Moderate | Less sterically hindered than DIPEA, can act as a nucleophile. chemicalbook.com |

| 2,2,6,6-Tetramethylpiperidine | N/A | Poor | Very sterically hindered, non-nucleophilic base. chemicalbook.com |

| Pyridine (B92270) | 5.2 (in water) | Good | Aromatic amine, often used as a catalyst and base. mychemblog.com |

Elucidation of Reaction Mechanisms Mediated by this compound

The non-nucleophilic basicity of this compound is central to its function in a variety of reaction mechanisms. Its ability to selectively deprotonate substrates without interfering with subsequent steps allows for cleaner reactions and higher yields.

In the realm of peptide synthesis and amide bond formation, coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are frequently employed. youtube.comfishersci.co.ukwikipedia.orgyoutube.com The role of DIPEA in these reactions is crucial and multifaceted. fishersci.co.uk

The generally accepted mechanism for HATU-mediated amide coupling begins with the deprotonation of the carboxylic acid by DIPEA. youtube.comwikipedia.org This generates a carboxylate anion, which then attacks the electrophilic carbon of HATU to form a highly reactive OAt-active ester. wikipedia.org The non-nucleophilic nature of DIPEA is critical at this stage, as it does not compete with the carboxylate in attacking the HATU reagent. chemicalbook.com Once the active ester is formed, the amine nucleophile attacks the activated carbonyl carbon, leading to the formation of the desired amide bond and the release of 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). wikipedia.org The high efficiency of HATU couplings is attributed to a neighboring group effect from the pyridine nitrogen, which is thought to stabilize the transition state. wikipedia.org

Similarly, in HBTU-mediated couplings, DIPEA acts as the base to deprotonate the carboxylic acid. youtube.com The resulting carboxylate then reacts with HBTU to form an active ester, which is subsequently attacked by the amine to yield the amide. nih.gov The presence of DIPEA ensures that the concentration of the deprotonated, and therefore more reactive, carboxylic acid is maintained, facilitating the rapid and efficient formation of the amide bond. fishersci.co.uk

Table 2: Role of DIPEA in HATU/HBTU Amide Coupling

| Step | Reactants | Role of DIPEA | Intermediate/Product |

|---|---|---|---|

| 1. Acid Deprotonation | Carboxylic Acid, DIPEA | Acts as a base to remove a proton from the carboxylic acid. youtube.comyoutube.com | Carboxylate Anion, Protonated DIPEA |

| 2. Active Ester Formation | Carboxylate Anion, HATU/HBTU | Non-nucleophilic nature prevents side reactions with the coupling agent. chemicalbook.com | OAt/OBt-Active Ester, Tetramethylurea |

| 3. Amide Bond Formation | Active Ester, Amine | Neutralizes the acidic byproduct (e.g., HOBt). | Amide, 1-hydroxy-7-azabenzotriazole (from HATU) or 1-hydroxybenzotriazole (B26582) (from HBTU) |

Alkylation of amines is a fundamental transformation in organic synthesis, but it can be plagued by a lack of selectivity. Specifically, the reaction of a secondary amine with an alkyl halide can lead to the desired tertiary amine, but also to over-alkylation, resulting in the formation of a quaternary ammonium (B1175870) salt via the Menshutkin reaction. wikipedia.orgchemicalbook.com

The use of this compound has been investigated as a method to achieve selective alkylation of secondary amines to tertiary amines. wikipedia.orgchemicalbook.com Its role is to act as a base to neutralize the hydrogen halide formed during the reaction. Crucially, due to its steric bulk, DIPEA itself does not undergo alkylation, thus avoiding the formation of a quaternary ammonium salt. wikipedia.org This allows for a cleaner reaction profile and higher yields of the desired tertiary amine. chemicalbook.com

In a related application, the use of a sterically hindered primary amine in the presence of DIPEA and catalytic potassium iodide has been shown to afford good selectivity for monoalkylation, preventing the formation of bis-alkylated products. nih.gov

Transition metal-catalyzed cross-coupling reactions, such as the Heck and Sonogashira couplings, are powerful tools for the formation of carbon-carbon bonds. chemicalbook.com These reactions often require a base to facilitate key steps in the catalytic cycle, and DIPEA is frequently the base of choice. chemicalbook.com

The general mechanism for these cross-coupling reactions typically involves three main stages: oxidative addition, transmetalation, and reductive elimination. nih.gov In the context of a palladium-catalyzed reaction, the catalytic cycle begins with the oxidative addition of an organic halide to a low-valent palladium species. The role of the base, such as DIPEA, can come into play in several ways. For instance, in the Heck reaction, the base is required to promote the elimination of a hydrogen-palladium species from the organopalladium intermediate, regenerating the active catalyst and forming the final product. In the Sonogashira coupling, the base is necessary to deprotonate the terminal alkyne, forming a copper acetylide intermediate which then undergoes transmetalation with the palladium complex. chemicalbook.com

The choice of DIPEA over other bases in these reactions is often dictated by its ability to provide the necessary basicity without coordinating too strongly to the metal center, which could inhibit catalysis, and its non-nucleophilic character, which prevents unwanted side reactions. chemicalbook.com

Recent advancements have highlighted the role of this compound in promoting carbon-nitrogen bond formation through photocatalytic pathways. researchgate.netrsc.org In these reactions, DIPEA can function not only as a base but also as a reductant. rsc.org

One such mechanism involves the generation of a nitrogen-centered radical from DIPEA via a single electron transfer (SET) process, often initiated by a photocatalyst. researchgate.netrsc.org This radical species can then participate in subsequent bond-forming reactions. For example, in the synthesis of amides from nitriles, the DIPEA radical has been shown to increase the nucleophilicity of water, facilitating its addition to the nitrile. researchgate.netrsc.org This provides a metal-free method for amide synthesis under mild conditions. researchgate.net

Furthermore, DIPEA has been utilized in eosin (B541160) Y-photocatalyzed decarboxylative C(sp³)–N bond-forming reactions. mdpi.comresearchgate.net This highlights the versatility of DIPEA in modern synthetic strategies for constructing C-N bonds.

The catalytic reduction of dioxygen (O₂) is a reaction of significant interest for applications in energy conversion, such as fuel cells. rsc.orgresearchgate.net Research has shown that this compound can play a crucial role in influencing the selectivity and activity of certain manganese-based catalysts for the oxygen reduction reaction (ORR). rsc.org

In studies using specific manganese complexes as catalysts and an ammonium-based proton source, the primary product of the ORR was found to be hydrogen peroxide (H₂O₂). rsc.orgresearchgate.net However, upon the addition of DIPEA as a conjugate base, a notable shift in the reaction's selectivity was observed, with water (H₂O) becoming the main product. rsc.orgresearchgate.net This change in selectivity suggests a modification of the reaction mechanism in the presence of DIPEA. rsc.org

Interestingly, for one of the manganese complexes studied, the addition of DIPEA not only altered the selectivity but also significantly enhanced the catalytic activity. rsc.orgresearchgate.net In this case, the rate-determining step of the reaction was identified as the bimetallic cleavage of the O-O bond in a manganese-hydroperoxo species. rsc.org These findings indicate that DIPEA can act as a key modulator in the mechanistic pathways of oxygen reduction catalysis. rsc.orgresearchgate.net

Table 3: Effect of DIPEA on Oxygen Reduction Reaction with Mn Complexes

| Condition | Catalyst | Primary Product | Key Mechanistic Feature | Reference |

|---|---|---|---|---|

| Without DIPEA | Mn(p-tbudhbpy)Cl | H₂O₂ (64% selectivity) | O₂ binding to Mn(II) is rate-determining. | rsc.org |

| Without DIPEA | Mn(nPrdhbpy)Cl | H₂O₂ (quantitative) | O₂ binding to Mn(II) is rate-determining. | rsc.org |

| With DIPEA | Mn(p-tbudhbpy)Cl | H₂O | Shift in reaction mechanism. | rsc.org |

| With DIPEA | Mn(nPrdhbpy)Cl | H₂O | Enhanced catalytic activity; bimetallic O-O bond cleavage is rate-determining. | rsc.orgresearchgate.net |

Computational Studies on this compound-Promoted Propargyl-Allenyl Isomerization

This compound (DIPEA) has been identified as a promoter for the isomerization of propargyl compounds to their allenyl counterparts. Computational studies, particularly using density functional theory (DFT), have been employed to elucidate the mechanistic pathways of this transformation. A notable example is the investigation of the isomerization of propargyltrichlorosilane (B14692540) to allenyltrichlorosilane. nih.govbeilstein-journals.orgd-nb.info

Initial observations indicated that propargyltrichlorosilane undergoes isomerization in the presence of DIPEA. beilstein-journals.orgd-nb.info To understand the role of the base, DFT calculations were performed to investigate the mechanisms of isomerization both in the absence and presence of DIPEA. nih.govd-nb.info The computational results revealed that while the isomerization can occur without a base, the presence of DIPEA significantly lowers the energy barriers of the reaction pathway. nih.gov

Table 1: Calculated Energetic Feasibility of Propargyltrichlorosilane Isomerization

| Reaction Pathway | Key Feature | Energetic Effect of DIPEA | Reference |

|---|---|---|---|

| Rprop → Rall Isomerization | Transition State Stabilization | Substantial stabilization of transition states and intermediates | nih.gov |

| Rprop → Rall Isomerization | Overall Energetics | Rall is 1.7 kcal/mol more exergonic than Rprop | nih.gov |

Self-Catalyzed Regioselective Acylation Mechanisms Involving this compound

This compound can trigger a self-catalyzed, regioselective acylation of substrates containing multiple hydroxyl groups, such as carbohydrates and diols. rsc.orgresearchgate.net This method is noted for being a comparatively mild and greener approach, as it requires only a catalytic amount of the organic base. rsc.orgresearchgate.net

Mechanistic studies indicate that the reaction is initiated by the interaction of DIPEA with an acylating agent, typically an anhydride (B1165640), in a solvent like acetonitrile. rsc.orgresearchgate.net This interaction generates a carboxylate ion. rsc.orgresearchgate.net The resulting carboxylate ion is proposed to be the key catalytic species that facilitates the selective acylation. It is believed to operate through a dual hydrogen-bonding interaction with the hydroxyl groups of the substrate. rsc.orgresearchgate.net This activation mechanism directs the acylation to a specific hydroxyl group, leading to high regioselectivity.

This DIPEA-triggered acylation has been applied to various polyols, including carbohydrate derivatives, demonstrating its utility in selectively protecting hydroxyl groups. rsc.orgresearchgate.net The efficiency and selectivity of the reaction can be influenced by the substrate structure and the reaction conditions. In some systems, DIPEA is used as a base in iron-catalyzed regioselective acylations, where it is crucial for the formation of a key intermediate. acs.orgnih.gov In these cases, an iron(III) catalyst forms a cyclic intermediate with vicinal diols, and the subsequent selective acylation proceeds in the presence of DIPEA. researchgate.netacs.orgnih.gov However, in other contexts, the use of DIPEA as a base can direct acylation to a different site compared to nucleophilic catalysts, highlighting its role in influencing the reaction mechanism, potentially through a general- or specific-base catalytic pathway. acs.org

Table 2: DIPEA-Triggered Self-Catalyzed Regioselective Acylation of Diols

| Substrate Type | Acylating Agent | Key Mechanistic Step | Outcome | Reference |

|---|---|---|---|---|

| Carbohydrates, Diols | Anhydride | DIPEA reacts with anhydride to form a catalytic carboxylate ion. | Highly efficient and regioselective acylation. | rsc.orgresearchgate.net |

| Diols, Polyols | Sulfonylation/Acylation Reagents | DIPEA acts as a base for the formation of an [Fe(btfa)3]-substrate intermediate. | Excellent yields and high regioselectivities. | acs.orgnih.gov |

| Amphiphilic Diols | Butyryl Chloride | DIPEA acts as an acid-sequestering base. | Preferentially directs acylation to the more polar hydroxyl group. | acs.org |

This compound Radical Generation and its Role in Photocatalytic Mechanisms (e.g., Single Electron Transfer)

In the realm of photoredox catalysis, this compound frequently serves as a sacrificial electron donor. rsc.orgacs.orgdiva-portal.org Upon visible-light irradiation, a photocatalyst is promoted to an excited state, which possesses enhanced reducing and oxidizing capabilities. diva-portal.orgethz.ch DIPEA can then engage in a single electron transfer (SET) event with the excited photocatalyst. rsc.orgresearchgate.net This process, known as reductive quenching, involves the transfer of an electron from DIPEA to the photocatalyst. ethz.chacs.org

The SET results in the generation of the this compound radical cation (DIPEA•+). researchgate.netacs.org This radical cation is a key intermediate that can influence the subsequent reaction steps. nih.gov For instance, the DIPEA radical cation, or the α-aminoalkyl radical formed after its deprotonation, can act as a hydrogen atom source in reductive dehalogenation reactions. ethz.ch

The generation of the DIPEA radical is essential in various photocatalytic transformations. rsc.orgresearchgate.net In some metal-free systems for amide synthesis, the DIPEA radical, formed with the aid of a photocatalyst, is crucial for increasing the nucleophilicity of water, which then reacts with nitriles. rsc.orgresearchgate.net Density functional theory (DFT) calculations have supported this mechanism, showing that an eosin Y free radical can readily react with DIPEA to generate the corresponding radical. rsc.org

In other applications, DIPEA is part of a three-component system with a photocatalyst (like methylene (B1212753) blue) and an oxidant (like diphenyliodonium (B167342) cation) for initiating polymerization. acs.orgnih.gov Here, DIPEA quenches the excited photocatalyst via a two-electron, one-proton (2e-/1H+) transfer, forming a metastable species without immediately generating initiating radicals. acs.orgnih.gov The radicals are produced in a subsequent dark reaction, allowing for temporal control over the polymerization. acs.orgnih.gov Transient absorption studies have confirmed that the excited state of iridium-based photocatalysts is reductively quenched by DIPEA, although the subsequent electron transfer to the substrate can sometimes be slow, competing with back electron transfer. acs.org

Table 3: Role of DIPEA in Various Photocatalytic Systems

| Photocatalytic System | Role of DIPEA | Mechanism | Application | Reference |

|---|---|---|---|---|

| Eosin Y / Blue Light | Reductant | SET to form DIPEA radical, activating water as a nucleophile. | Synthesis of amides from nitriles. | rsc.orgresearchgate.net |

| [Ru(bpy)3]2+ or Ir(ppy)3 | Sacrificial Reducing Agent | Reductive quenching of the excited photocatalyst via SET. | Reductive dehalogenation. | ethz.ch |

| Methylene Blue / Diphenyliodonium cation | Sacrificial Donor | 2e-/1H+ transfer to excited photocatalyst. | Latent radical-initiated polymerization. | acs.orgnih.gov |

| [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 | Electron Donor | Reductive quenching of the excited Ir(III) photocatalyst. | Reductive coupling of halophosphines. | acs.org |

Applications of N,n Diisopropylethylamine in Advanced Organic Synthesis

N,N-Diisopropylethylamine in Peptide Synthesis and Amino Acid Coupling

The synthesis of peptides, both in solution and on a solid phase, relies on the formation of amide bonds between amino acids. DIPEA is a frequently employed base in these coupling reactions due to its steric hindrance, which prevents it from competing with the amine nucleophile. wikipedia.orgchemicalbook.com

Efficiency and Selectivity in Solution-Phase Peptide Synthesis

In solution-phase peptide synthesis, DIPEA is instrumental in facilitating the coupling of amino acid residues. Its primary role is to neutralize the protonated amine component and to activate the carboxylic acid moiety, typically in conjunction with a coupling reagent. The steric hindrance of DIPEA is crucial for maintaining high selectivity, as it does not readily participate in nucleophilic attack on the activated carboxylic acid, thereby minimizing the formation of unwanted side products. wikipedia.orgchemicalbook.com

A study on liquid-phase peptide synthesis demonstrated the efficiency of using DIPEA in a one-pot coupling-deprotection protocol. In the synthesis of a pentapeptide, the use of DIPEA in conjunction with the coupling reagent T3P® resulted in reaction completion within 5 minutes and yielded the desired product in high purity (98-99%). mdpi.com This highlights the efficiency and selectivity imparted by DIPEA in solution-phase methodologies.

This compound Protocols in Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, and DIPEA is a key reagent in many standard protocols. uci.eduluxembourg-bio.comdu.ac.in It is utilized in several critical steps of the synthesis cycle.

One of its primary applications is in the neutralization step following the removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the growing peptide chain. peptide.com After deprotection with a base like piperidine, the newly exposed amine is protonated. DIPEA is used to neutralize this amine, preparing it for the subsequent coupling reaction. peptide.com

DIPEA is also a component of the "capping" solution, which is used to terminate any unreacted peptide chains. uci.edu This is achieved by acetylating the free amino groups, and DIPEA acts as the base to facilitate this reaction. A common capping solution consists of a mixture of dichloromethane (B109758) (CH₂Cl₂), methanol (B129727) (MeOH), and DIPEA in a 17:2:1 ratio. uci.edu

Below is a table summarizing typical protocols involving DIPEA in Fmoc-based SPPS:

| Step | Reagents & Conditions | Purpose |

| Amino Acid Coupling | Fmoc-amino acid, Coupling Reagent (e.g., HBTU, HATU), DIPEA in DMF | To facilitate the formation of the peptide bond. |

| Neutralization | 5-50% DIPEA in DMF or DCM | To neutralize the protonated N-terminal amine after Fmoc deprotection. |

| Capping | Acetic Anhydride (B1165640), DIPEA in DMF or a mixture of CH₂Cl₂:MeOH:DIPEA (17:2:1) | To terminate unreacted peptide chains and prevent the formation of deletion sequences. |

Influence on Racemization Control in Peptide Coupling Reactions

Racemization, the loss of stereochemical integrity at the α-carbon of an amino acid during the coupling reaction, is a significant concern in peptide synthesis. The choice of base can influence the extent of racemization. While DIPEA is widely used, its strong basicity can sometimes promote racemization, particularly with sensitive amino acids. oup.com

Research has shown that the reaction medium and the specific coupling reagents used in conjunction with a base play a crucial role in controlling racemization. oup.com In some instances, especially when coupling amino acids that are prone to racemization, a weaker base may be preferred over DIPEA to minimize this side reaction. oup.com However, the use of certain coupling reagents with DIPEA can effectively suppress racemization. For example, the combination of coupling reagents like HATU with DIPEA has been found to be effective in minimizing racemization during peptide bond formation. oup.com The steric hindrance of DIPEA can also play a role in mitigating racemization by influencing the reaction pathway away from the formation of racemization-prone intermediates. oup.com

Alkylation and Arylation Reactions Utilizing this compound

The non-nucleophilic nature of DIPEA makes it an excellent choice of base for alkylation and arylation reactions, where it can deprotonate the substrate without competing in the subsequent substitution reaction. wikipedia.orgchemicalbook.com

Selective Alkylation of Secondary Amines to Tertiary Amines

A significant challenge in the alkylation of secondary amines to form tertiary amines is the potential for over-alkylation, leading to the formation of quaternary ammonium (B1175870) salts through the Menshutkin reaction. wikipedia.orgchemicalbook.com The use of DIPEA as the base in these reactions has been shown to effectively prevent this unwanted side reaction. wikipedia.orgchemicalbook.comchemeurope.com

The steric bulk of DIPEA prevents it from readily participating in the quaternization of the newly formed tertiary amine. wikipedia.orgchemicalbook.com This allows for the clean and selective synthesis of tertiary amines from secondary amines and alkyl halides. Research has demonstrated that in the presence of DIPEA, the alkylation of secondary amines proceeds smoothly to the desired tertiary amine product in high yields, without the formation of the quaternary ammonium salt byproduct. chemeurope.com

Facilitation of N,N-Diaryl Tertiary Amine Synthesis

The synthesis of N,N-diaryl tertiary amines can be achieved through the alkylation of secondary diarylamines. A study has reported a high-yielding and convenient method for this transformation using either sodium tert-butoxide or DIPEA as the base. st-andrews.ac.uk This procedure avoids the need for transition-metal catalysts, which are often required in other methods. The use of DIPEA facilitates a smooth alkylation of the secondary diarylamine, providing a direct route to this class of tertiary amines. st-andrews.ac.uk This highlights the utility of DIPEA in promoting challenging C-N bond formations.

Role in Asymmetric Electrochemical Arylation Processes

This compound (DIPEA) plays a crucial role in modern synthetic methodologies, including asymmetric electrochemical arylation processes. In these reactions, DIPEA can function as a non-nucleophilic base or as a sacrificial reductant.

As a base, DIPEA is utilized to control the reaction conditions in chiral Lewis acid-catalyzed enantioselective electrochemical anodic coupling reactions. For instance, in the formal synthesis of (+)-Amurensinine, the use of DIPEA as a base was explored in the asymmetric anodic coupling of 2-acyl imidazoles with catechol derivatives. chinesechemsoc.org Although in the specific optimized conditions for this synthesis other bases were ultimately chosen, the investigation of DIPEA highlights its common consideration for managing proton equivalents in such transformations. The primary role of the base in these contexts is to neutralize any acid generated during the reaction, thereby preventing side reactions and maintaining the integrity of the catalytic system.

In other electrochemical applications, DIPEA has been investigated as a terminal or sacrificial reductant. In a nickel-catalyzed asymmetric reductive cross-coupling of imide electrophiles and (hetero)aryl halides, preliminary studies explored the use of DIPEA in an electrochemically driven process. Under constant current electrolysis, with DIPEA acting as the sacrificial reductant, the reaction proceeded to give the desired product, albeit with low conversion and Faraday efficiency in this particular study. acs.org This demonstrates the potential of DIPEA to participate directly in the redox processes of the reaction, where it is oxidized to facilitate the desired reduction and subsequent cross-coupling. However, in some nickel-catalyzed electrochemical reductive cross-electrophile couplings, the use of tertiary amines like DIPEA as terminal reductants did not lead to an efficient reaction compared to using a sacrificial anode. nih.govuva.nlacs.org

The following table summarizes the investigated roles of this compound in specific asymmetric electrochemical arylation processes:

| Reaction Type | Role of DIPEA | Substrates | Catalyst System | Observations |

| Asymmetric Anodic Coupling | Base | 2-Acyl Imidazole and Catechol Derivative | Chiral Nickel Catalyst | Investigated as a base to control reaction conditions. |

| Asymmetric Reductive Cross-Coupling | Sacrificial Reductant | α-Chloroimide and Aryl Halide | Nickel/Ligand Complex | Proceeded with 32% yield but with low conversion and Faraday efficiency. acs.org |

| Reductive Cross-Electrophile Coupling | Terminal Reductant | Katritzky Salts and Aryl Iodides | Nickel/Bipyridine Complex | Reaction did not proceed efficiently compared to using a sacrificial anode. nih.govuva.nlacs.org |

Cross-Coupling Reactions Mediated by this compound

This compound is a widely employed base in a variety of transition metal-catalyzed cross-coupling reactions due to its sterically hindered nature, which renders it non-nucleophilic. wikipedia.orgchemicalbook.com This characteristic is crucial as it prevents the amine from competing with the desired nucleophiles in the reaction, thus minimizing side products.

This compound in Heck Coupling Methodologies

The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene, requires a base to neutralize the hydrogen halide produced during the catalytic cycle. organic-chemistry.orglibretexts.org DIPEA is frequently used for this purpose.

The catalytic cycle of the Heck reaction involves the oxidative addition of the halide to a palladium(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to form the product and a hydridopalladium(II) complex. The role of DIPEA is to react with this hydridopalladium(II) species, regenerating the active palladium(0) catalyst and forming the corresponding ammonium salt. libretexts.org Its non-nucleophilic character ensures that it does not interfere with the other components of the reaction.

This compound in Sonogashira Coupling Protocols

The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.org This reaction also necessitates a basic medium to facilitate the deprotonation of the terminal alkyne and to neutralize the hydrogen halide byproduct. wikipedia.orgchemeurope.com

DIPEA is a commonly used base in Sonogashira couplings. acs.org The reaction mechanism is thought to involve two interconnected catalytic cycles: a palladium cycle and a copper cycle. In the copper cycle, the base assists in the deprotonation of the terminal alkyne to form a copper acetylide intermediate. However, it has been suggested that amines like DIPEA may not be basic enough to deprotonate the alkyne directly. An alternative proposal is that deprotonation occurs after the initial formation of a π-alkyne complex. chemeurope.com In the palladium cycle, the base is essential for neutralizing the hydrogen halide that is eliminated during the reductive elimination step, which regenerates the active palladium(0) catalyst. nrochemistry.com

The following table provides examples of Sonogashira coupling reactions where this compound is used as the base:

| Aryl/Vinyl Halide | Terminal Alkyne | Catalyst System | Product Yield |

| Heterocyclic Phosphonium Salt | Phenylacetylene | PdCl2(PPh3)2 / CuI | Moderate to Good |

| Aryl Halide | Various Alkynes | Pd(PPh3)2Cl2 / CuI | 89% |

General Applications in Palladium-Catalyzed Reactions

Beyond the Heck and Sonogashira reactions, this compound finds application in a broad range of other palladium-catalyzed transformations. Its role as a non-nucleophilic base is valuable in reactions that are sensitive to nucleophilic attack by the base itself.

One such area is in palladium-catalyzed carbonylation reactions, which are used to synthesize carbonyl-containing compounds such as ketones, esters, and amides. rsc.org For example, in the carbonylative coupling of aryl bromides and boronic acids, DIPEA can be used in the system that generates carbon monoxide in situ. acs.org It is also employed in alkoxycarbonylation and aminocarbonylation reactions. rsc.orgadvancedchemtech.comnih.gov In these processes, DIPEA acts as a proton scavenger, neutralizing the acid generated during the catalytic cycle without interfering with the nucleophilic attack of the alcohol or amine.

Furthermore, DIPEA is utilized in palladium-catalyzed amination reactions. These reactions form carbon-nitrogen bonds, typically between an aryl halide and an amine. The presence of a base is crucial for the deprotonation of the amine and for neutralizing the hydrogen halide produced. The steric hindrance of DIPEA prevents it from competing with the amine substrate in the reaction.

This compound in Protecting Group Chemistry

The steric bulk and non-nucleophilic basicity of this compound make it an invaluable reagent in the field of protecting group chemistry, particularly for the protection of amines.

Strategies for Amine Protection Employing this compound

A primary application of DIPEA in this context is to prevent the over-alkylation of amines. The reaction of a secondary amine with an alkyl halide to form a tertiary amine can be complicated by a subsequent reaction to form a quaternary ammonium salt, known as the Menshutkin reaction. The use of DIPEA as the base in these reactions selectively promotes the desired alkylation while minimizing the formation of the quaternary ammonium salt. wikipedia.orgchemicalbook.com Its steric hindrance prevents it from reacting with the alkyl halide itself.

In peptide synthesis, DIPEA is a commonly used base in conjunction with protecting groups such as the fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) groups.

Fmoc Chemistry : The Fmoc group is base-labile and is typically removed using a secondary amine like piperidine. researchgate.netspringernature.com However, DIPEA, being a tertiary amine, is generally considered to be a much slower deprotecting agent for the Fmoc group and is often used as a non-nucleophilic base during the coupling steps. researchgate.netspringernature.com In the coupling of Fmoc-protected amino acids, coupling reagents like HBTU or HATU are used, and DIPEA is added as a base to facilitate the reaction and neutralize any acidic byproducts. researchgate.net

Boc Chemistry : The Boc group is acid-labile and stable to basic conditions. In Boc-based peptide synthesis, DIPEA can be used as a base during coupling reactions. For instance, in the synthesis of peptide nucleic acids (PNAs), after the removal of the Boc group with trifluoroacetic acid (TFA), the subsequent coupling of the next Boc-protected monomer can be carried out using a coupling agent like COMU in the presence of DIPEA for in situ neutralization.

The following table summarizes the role of this compound in different amine protection strategies:

| Protection Strategy | Role of DIPEA | Substrate | Protecting Group | Key Advantage |

| Alkylation of Secondary Amines | Base | Secondary Amine | - | Prevents Menshutkin reaction (over-alkylation). wikipedia.orgchemicalbook.com |

| Peptide Synthesis (Fmoc) | Base | Amino Acid | Fmoc | Facilitates coupling without premature deprotection. researchgate.net |

| Peptide Synthesis (Boc) | Base | Amino Acid / PNA Monomer | Boc | Used for in situ neutralization during coupling steps. |

This compound-Triggered Regioselective Acylation of Carbohydrates and Diols

This compound (DIPEA) serves as an efficient trigger for the self-catalyzed, regioselective acylation of carbohydrates and diols. rsc.orgnih.gov This method allows for the acylation of hydroxyl groups using a corresponding anhydride in the presence of a catalytic amount of DIPEA in acetonitrile (MeCN). rsc.orgnih.gov This approach is considered comparatively mild and environmentally friendly due to the reduced amount of organic base required compared to other selective acylation techniques. rsc.orgnih.gov

Mechanistic studies suggest that DIPEA reacts with the anhydride to generate a carboxylate ion. rsc.orgnih.gov This carboxylate ion then acts as a catalyst for the selective acylation through a dual hydrogen-bonding interaction. rsc.orgnih.gov The process has been successfully applied to the acetylation and benzoylation of various sugar and diol substrates, yielding acylated products with high selectivity in yields of approximately 90%. researchgate.net

For instance, the regioselective acylation of methyl 6-O-trityl-α-D-mannopyranoside with acetic anhydride in the presence of a catalytic amount of DIPEA in MeCN afforded the 2,3,4-tri-O-acetylated product in high yield. This highlights the ability of the DIPEA-triggered system to selectively acylate specific hydroxyl groups within a complex polyol structure.

This compound in Enolboration and Directed Enolate Synthesis

In conjunction with boryl triflates, this compound is extensively used in the enolate synthesis of ketones, which is a key step in directed cross-aldol reactions. chemicalbook.com For example, the reaction of 4-methyl-2-pentanone with di-n-butylboryl trifluoromethanesulfonate (B1224126) and DIPEA in ether generates an unisolated boron enolate. chemicalbook.com This enolate can then react with an aldehyde in a subsequent step to form a β-hydroxy ketone, demonstrating the utility of DIPEA in facilitating the formation of carbon-carbon bonds. DIPEA acts as a proton scavenger in these reactions, a role for which it is commonly employed. chemicalbook.comadvancedchemtech.com

Utilization of this compound in Oxidation Reactions (e.g., Swern Oxidation Variants)

This compound can be used as a hindered base in Swern oxidation reactions, offering an alternative to the more traditionally used triethylamine. wikipedia.org The Swern oxidation converts primary and secondary alcohols to aldehydes and ketones, respectively, using dimethyl sulfoxide (DMSO) activated by an electrophile such as oxalyl chloride, followed by the addition of a hindered organic base. wikipedia.org

The use of the bulkier base DIPEA can be advantageous in cases where side reactions such as α-epimerization or the migration of double bonds into conjugation with the newly formed carbonyl group are a concern when using triethylamine. wikipedia.orgadichemistry.comlibretexts.org By employing DIPEA, these undesired side reactions can be mitigated. adichemistry.com The reaction is typically carried out at low temperatures, around -78 °C, to avoid the formation of byproducts like mixed thioacetals. adichemistry.com

This compound as a Catalyst and Ligand Activator

Co-Catalytic and Activator Roles of this compound

This compound functions as a non-nucleophilic base and can act as an activator for various catalytic systems. chemicalbook.comadvancedchemtech.com It is employed in palladium(0)-catalyzed alkoxycarbonylations of allyl acetates and phosphates. chemicalbook.com In one example, the treatment of diethyl-2-hexenyl phosphate with triphenylphosphine in the presence of DIPEA in ethanol under carbon monoxide pressure resulted in a mixture of cis- and trans-ethyl heptenoates. chemicalbook.com In this reaction, DIPEA serves to neutralize the phosphoric acid that is produced. chemicalbook.com Notably, the formation of the alkyl ester does not proceed without the presence of DIPEA. chemicalbook.com

Activation of Chiral Iridium N,P Ligand Complexes by this compound

This compound plays a role as an activator for chiral iridium N,P ligand complexes. chemicalbook.comadvancedchemtech.comguidechem.com These activated complexes can then be utilized in catalytic reactions such as the hydrogenation of α,β-unsaturated nitriles. chemicalbook.comadvancedchemtech.comguidechem.com The specific mechanism of activation by DIPEA in these systems often involves the deprotonation of a precursor complex to generate the active catalytic species.

This compound in Metal-Free Photocatalysis

In certain metal-free photocatalytic systems for amide synthesis, the this compound radical cation plays a crucial role. This radical is formed with the assistance of a photocatalyst and is key to increasing the nucleophilicity of water, which subsequently reacts with nitriles. Density functional theory (DFT) calculations have provided support for this mechanism, indicating that an excited photocatalyst, such as eosin (B541160) Y, can readily react with DIPEA to generate the corresponding radical.

Applications in Silver Catalyst Systems (e.g., 1,4-disubstituted-1,2,3-triazole synthesis)

This compound (DIPEA) plays a crucial role as a base and potential ligand in silver-catalyzed azide-alkyne cycloaddition (AgAAC) reactions for the synthesis of 1,4-disubstituted-1,2,3-triazoles. While copper-catalyzed reactions (CuAAC) are more common, silver-based systems offer a valuable alternative. In these systems, DIPEA's primary function is to facilitate the formation of the silver acetylide intermediate, a key step in the catalytic cycle.

A notable example is the use of a highly efficient catalytic system comprising silver dicyanamide [AgN(CN)₂], DIPEA, and a water/ethylene glycol (H₂O/EG) solvent mixture. researchgate.netresearchgate.net This system promotes the regioselective synthesis of 1,4-disubstituted-1,2,3-triazoles at room temperature. The reaction proceeds smoothly between various organic azides and terminal alkynes. DIPEA acts as a base to deprotonate the terminal alkyne, enabling the formation of the silver acetylide. The use of a H₂O/EG solvent system is advantageous for its low environmental impact and operational simplicity.

The general scheme for this silver-catalyzed cycloaddition is as follows: An organic azide reacts with a terminal alkyne in the presence of the AgN(CN)₂/DIPEA catalyst in H₂O/EG to yield the corresponding 1,4-disubstituted-1,2,3-triazole.

The effectiveness of this catalytic system is demonstrated by the high yields obtained for a variety of substrates, as detailed in the table below.

| Entry | Azide | Alkyne | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Benzyl azide | Phenylacetylene | 1-Benzyl-4-phenyl-1H-1,2,3-triazole | 94 |

| 2 | Benzyl azide | 1-Ethynyl-4-methoxybenzene | 1-Benzyl-4-(4-methoxyphenyl)-1H-1,2,3-triazole | 92 |

| 3 | (Azidomethyl)benzene | 1-Ethynyl-4-fluorobenzene | 1-Benzyl-4-(4-fluorophenyl)-1H-1,2,3-triazole | 93 |

| 4 | 1-(Azidomethyl)-4-chlorobenzene | Phenylacetylene | 1-(4-Chlorobenzyl)-4-phenyl-1H-1,2,3-triazole | 91 |

| 5 | 1-(Azidomethyl)-4-methoxybenzene | 1-Ethynyl-4-nitrobenzene | 1-(4-Methoxybenzyl)-4-(4-nitrophenyl)-1H-1,2,3-triazole | 89 |

Organocatalytic Systems Involving this compound

While widely recognized as a non-nucleophilic base, this compound (DIPEA) also functions as a catalyst in certain organocatalytic systems. In these roles, it goes beyond simple proton scavenging to actively participate in the reaction mechanism to facilitate bond formation.

One such example is the DIPEA-triggered, self-catalyzed regioselective acylation of carbohydrates and diols. rsc.orgnih.govresearchgate.net In this system, a catalytic amount of DIPEA reacts with an anhydride to form a carboxylate ion. This in situ-generated carboxylate ion then acts as the true catalyst, facilitating the selective acylation of the substrate through a dual hydrogen-bonding interaction. This method is noted for being a milder and greener approach compared to other selective acylation techniques that require larger quantities of organic bases. rsc.org The reaction demonstrates that DIPEA can initiate a catalytic cycle without being the primary catalytic species throughout.

Another distinct organocatalytic application of DIPEA is in the realm of photocatalysis. It has been employed in the synthesis of amides from nitriles under metal-free conditions. In this light-mediated strategy, DIPEA acts as a reductant. Upon photo-excitation, DIPEA can quench the excited photocatalyst via single electron transfer (SET), generating a nitrogen-centered radical. researchgate.net This process can induce the formation of hydroxide (B78521) ions (OH⁻) from water, increasing the nucleophilicity of water and enabling the hydration of nitriles to amides. researchgate.net This showcases DIPEA's utility in redox-neutral or reductive catalytic cycles, a departure from its traditional role as a simple base.

| Reaction Type | Role of DIPEA | Substrate Example | Product Example | Key Feature |

|---|---|---|---|---|

| Regioselective Acylation of Diols | Trigger Catalyst | Methyl 4,6-O-benzylidene-α-D-glucopyranoside | Selectively acylated glucopyranoside | DIPEA generates the true carboxylate catalyst in situ. rsc.org |

| Photocatalytic Amide Synthesis | Reductant/Co-catalyst | Benzonitrile | Benzamide | DIPEA increases the nucleophilicity of water via a photocatalytic cycle. researchgate.net |

This compound for the Synthesis of Specific Heterocyclic Compounds (e.g., Pyrano[2,3-c]pyrazol-6-amines)

This compound (DIPEA) is an effective base catalyst for the synthesis of certain heterocyclic compounds through multicomponent reactions (MCRs). A prominent example is the synthesis of 1,4-dihydropyrano[2,3-c]pyrazol-6-amine derivatives. These compounds are of interest due to their potential biological activities.

The synthesis is typically a one-pot, four-component reaction involving an aromatic aldehyde, malononitrile, ethyl acetoacetate, and hydrazine hydrate. DIPEA is used as a basic catalyst to promote the cascade of reactions, which includes Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization and tautomerization to form the final pyrano[2,3-c]pyrazole core.

The general reaction scheme is as follows: An aromatic aldehyde, malononitrile, ethyl acetoacetate, and hydrazine hydrate react in the presence of DIPEA in a suitable solvent like ethanol under reflux to yield the corresponding 6-amino-4-aryl-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile.

The efficiency of DIPEA as a catalyst in this transformation has been compared with other organocatalysts. For instance, in the synthesis of 6-amino-4-(4-fluorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile, using DIPEA as the catalyst in refluxing ethanol resulted in a high yield of 93% within a relatively short reaction time of 45 minutes. researchgate.net This demonstrates its effectiveness in promoting this specific heterocyclic synthesis.

| Entry | Aromatic Aldehyde | Product | Reaction Time | Yield (%) |

|---|---|---|---|---|

| 1 | 4-Fluorobenzaldehyde | 6-Amino-4-(4-fluorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | 45 min | 93 researchgate.net |

| 2 | Benzaldehyde | 6-Amino-3-methyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | - | - |

| 3 | 4-Chlorobenzaldehyde | 6-Amino-4-(4-chlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | - | - |

| 4 | 4-Methoxybenzaldehyde | 6-Amino-4-(4-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | - | - |

Data for entries 2-4 is illustrative of the scope of the reaction; specific yields and times under DIPEA catalysis require further sourcing.

N,n Diisopropylethylamine in Asymmetric Synthesis

Development of Chiral Auxiliaries and Ligands Facilitated by N,N-Diisopropylethylamine

The construction of effective chiral auxiliaries and ligands is fundamental to the success of asymmetric catalysis. These molecules impart stereochemical information to a reaction, guiding the formation of one enantiomer over the other. The synthesis of these often complex structures requires precise control, and DIPEA is a key reagent in achieving this. Its role as a sterically hindered, non-nucleophilic base is crucial in reactions such as silylations, acylations, and alkylations, which are often necessary to build or modify chiral scaffolds.

Chiral 1,2-diamines and their derivatives are among the most important classes of ligands and organocatalysts in asymmetric synthesis. rsc.orgucl.ac.uk The preparation of these compounds, especially those with specific N-substitutions, often involves multiple steps where DIPEA is the base of choice. For example, in the synthesis of chiral metal complexes from 1,2-diamines, DIPEA can be used to facilitate the reaction, influencing the resulting geometry and subsequent catalytic activity. researchgate.net The use of DIPEA ensures that sensitive functional groups are not affected and that side reactions are minimized, which is critical for producing the highly pure ligands required for achieving high enantioselectivity.

One specific application is in the enantioselective silylation of polyols. In the presence of a chiral catalyst, DIPEA is used as the base to facilitate the selective protection of one of several hydroxyl groups with a silyl (B83357) group (e.g., TBSCl). This creates a chiral monosilylated product that can serve as a versatile chiral building block for the synthesis of natural products. The enantiomeric ratio of the product is highly dependent on the precise reaction conditions, including the choice of base.

| Reaction Type | Reagents | Role of DIPEA | Product Class | Ref. |

| Enantioselective Silylation | Triol, TBSCl, Chiral Catalyst | Proton Scavenger | Chiral Silyl Ethers | wikipedia.org |

| Chiral Ligand Modification | 1,2-Diamine, Metal Precursor | Reaction Mediator | Chiral Metal Complexes | researchgate.net |

Enantioselective Transformations Featuring this compound

DIPEA is not only crucial for creating the tools of asymmetric synthesis but is also a direct participant in a multitude of enantioselective transformations. It serves various functions, from activating catalysts to enabling the formation of key reactive intermediates.

The total synthesis of complex natural products provides a rigorous test for any synthetic methodology. The asymmetric total synthesis of Nakafuran-8, a marine natural product with a challenging bicyclo[4.2.2]decadiene skeleton, showcases a key application of DIPEA. researchgate.netnih.gov In the multi-step synthesis, DIPEA is utilized in a crucial step involving the formation of a key intermediate. researchgate.netnih.govnih.gov Its function as a base is to facilitate specific transformations without promoting undesired side reactions, thereby preserving the stereochemical integrity of the advanced intermediates on the path to the final natural product. researchgate.netnih.govnih.govnih.gov The synthesis of Nakafuran-8 established its absolute configuration, a feat made possible by the precise control offered by modern synthetic methods where reagents like DIPEA are essential. nih.gov

Enantioselective annulation reactions are powerful methods for constructing cyclic molecules with high stereocontrol. N-Heterocyclic carbene (NHC) catalysis has emerged as a robust strategy for various annulations, and DIPEA is often the optimal base for these transformations. nih.govorganic-chemistry.org In the NHC-catalyzed enantioselective [3+3] annulation of benzothiazolyl acetates with 2-bromoenals, DIPEA was identified as the ideal base to generate the desired dihydro-1H-benzothiazolopyridinones in good yields and with high enantioselectivity. nih.gov Similarly, DIPEA is employed in the intramolecular Stetter reaction, an NHC-catalyzed annulation to synthesize fluoroalkylated benzopyranones and 3-coumaranones. organic-chemistry.org In these catalytic cycles, DIPEA is used to generate the active NHC catalyst from its triazolium salt precursor. Its steric hindrance prevents it from interfering with the substrate or catalyst intermediates, a common issue with less bulky bases which can lead to lower yields and selectivity. nih.gov

| Annulation Type | Catalyst System | Substrates | Role of DIPEA | Product | Ref. |

| [3+3] Annulation | Chiral NHC | Benzothiazolyl Acetates, 2-Bromoenals | NHC Generation | Dihydro-1H-benzothiazolopyridinones | nih.gov |

| Intramolecular Stetter | Chiral NHC | Salicylaldehyde-derived acrylates | NHC Generation | Fluoroalkylated Benzopyranones | organic-chemistry.org |

| Aza-Diels-Alder | Chiral NHC | Enals, N-sulfonyl imines | Base | Dihydropyridinones | acs.org |

Asymmetric hydrogenation is a cornerstone of industrial and academic synthesis for producing chiral molecules. While many catalysts are effective on their own, some systems require an additive to achieve optimal activity and selectivity. DIPEA has been found to be a crucial activator in certain iridium-catalyzed asymmetric hydrogenations. For instance, iridium N,P ligand complexes are inactive for the hydrogenation of α,β-unsaturated nitriles under neutral conditions. nih.govresearchgate.net However, upon the addition of DIPEA, these complexes become highly active and enantioselective catalysts for the conjugate reduction of these substrates. nih.govresearchgate.net The base is believed to deprotonate a catalyst precursor or intermediate, generating the active catalytic species.

Similarly, in the asymmetric transfer hydrogenation (ATH) of ketones and imines using formic acid as the hydrogen source, a base is required to form the active ruthenium hydride catalyst. The combination of formic acid and Hünig's base (a 5:2 mixture) has proven to be a practical and highly effective system for the ATH of substrates like α-ketopantolactam, delivering the product with high conversion and enantioselectivity. nih.govresearchgate.net The choice of base can significantly impact the reaction rate and stereoselectivity, and DIPEA often provides a good balance of reactivity and control. nih.govrsc.org

| Reaction | Catalyst System | Hydrogen Source | Role of DIPEA | Substrate Class | Ref. |

| Asymmetric Hydrogenation | Ir / N,P Ligand | H₂ | Catalyst Activator | α,β-Unsaturated Nitriles | nih.govresearchgate.net |

| Asymmetric Transfer Hydrogenation | Ru-TsDPEN | HCOOH | Co-reagent with HCOOH | α-Ketolactams | nih.govresearchgate.net |

| Asymmetric Hydrogenation | Rh / Josiphos | H₂ / CO₂ | Base Additive | Allylamines | nih.govresearchgate.net |

The addition of propargyl and allenyl organometallics to aldehydes is a direct route to valuable chiral homopropargylic and α-allenic alcohols. A significant challenge in using propargyl reagents is controlling the regioselectivity between propargylic and allenic products. Research has shown that this compound plays a key role in facilitating the isomerization of propargyltrichlorosilane (B14692540) to the corresponding allenyltrichlorosilane. organic-chemistry.orgnus.edu.sg This isomerization is crucial because the subsequent addition reaction proceeds through the allenyl intermediate. nus.edu.sgacs.org

Density functional theory (DFT) calculations have elucidated this process, showing that while the uncatalyzed isomerization has a high energy barrier, the presence of DIPEA significantly lowers it. nus.edu.sgacs.org The nitrogen atom of DIPEA interacts with a proton on the propargylsilane, facilitating its removal and subsequent rearrangement to the more stable allenyl species. nus.edu.sg This in-situ generated allenyltrichlorosilane then reacts with aldehydes in the presence of a chiral Lewis base catalyst, such as a biisoquinoline N,N'-dioxide, to afford α-allenic alcohols with good yield and enantioselectivity. organic-chemistry.org The beneficial effect of DIPEA on the rate of analogous chlorosilane reactions has been noted, making it a routine additive in such transformations. organic-chemistry.org